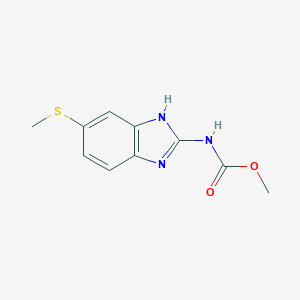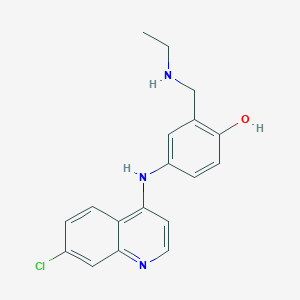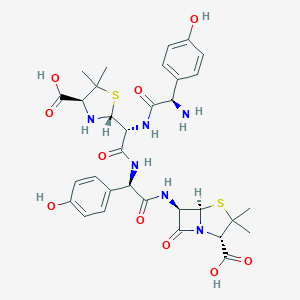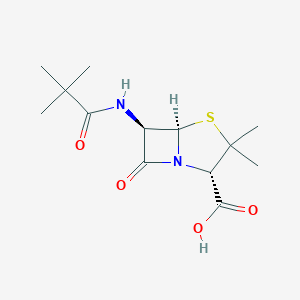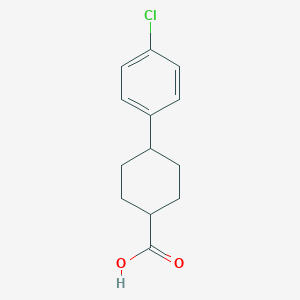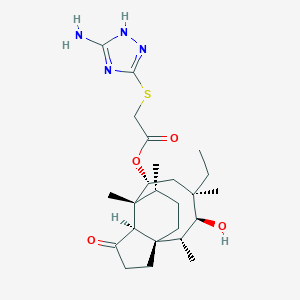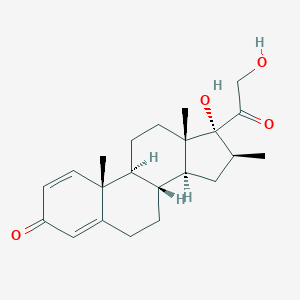
Valérate de béclométhasone
Vue d'ensemble
Description
Beclomethasone valerate is a synthetic glucocorticoid ester, specifically the 17-valerate ester of beclomethasone. It is commonly used in the treatment of various inflammatory and allergic conditions due to its potent anti-inflammatory and immunosuppressive properties. Beclomethasone valerate is available in various forms, including creams, ointments, and inhalers, and is often prescribed for conditions such as asthma, allergic rhinitis, and dermatitis .
Applications De Recherche Scientifique
Beclomethasone valerate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Extensively studied for its therapeutic effects in treating inflammatory and allergic conditions. It is used in clinical trials to evaluate its efficacy and safety in various formulations.
Industry: Utilized in the formulation of pharmaceutical products, including topical creams and inhalers.
Mécanisme D'action
Target of Action
Beclomethasone valerate is a synthetic corticosteroid . It is a prodrug of an active metabolite, beclomethasone 17-monopropionate (17-BMP), which acts on the glucocorticoid receptor to mediate its therapeutic action .
Mode of Action
Beclomethasone valerate itself possesses weak glucocorticoid receptor binding affinity and is rapidly converted into 17-BMP upon administration . Glucocorticoids inhibit neutrophil apoptosis and demargination, and inhibit NF-Kappa B and other inflammatory transcription factors . They also inhibit phospholipase A2, leading to decreased formation of arachidonic acid derivatives . In addition, glucocorticoids promote anti-inflammatory genes like interleukin-10 .
Biochemical Pathways
The primary biochemical pathway affected by beclomethasone valerate involves the glucocorticoid receptor. Upon binding to the receptor, it mediates the transcription of anti-inflammatory genes and inhibits the transcription of pro-inflammatory genes . This leads to a decrease in the production of inflammatory mediators and a reduction in inflammation.
Pharmacokinetics
Beclomethasone valerate is rapidly and extensively hydrolyzed by esterases to form 17-BMP, beclomethasone-21-monopropionate (21-BMP), and beclomethasone (BOH) during absorption . The bioavailability of the active metabolite B-17-MP is 41% for oral, 44% for intranasal, and 62% for inhaled dosing without charcoal . Approximately 36% of this is due to pulmonary absorption .
Result of Action
The result of beclomethasone valerate’s action is a reduction in inflammation. This is achieved through the inhibition of pro-inflammatory genes and the promotion of anti-inflammatory genes . This leads to a decrease in the production of inflammatory mediators, reducing inflammation in conditions such as asthma, allergic rhinitis, and dermatoses .
Action Environment
The action of beclomethasone valerate can be influenced by various environmental factors. For example, exposure to certain substances like insecticides and aromatic hydrocarbons are known to induce or inhibit CYP enzymes, which could potentially affect the metabolism of beclomethasone valerate . Additionally, the efficacy and stability of beclomethasone valerate can be affected by factors such as the patient’s disease state, age, and other individual characteristics .
Analyse Biochimique
Biochemical Properties
Beclomethasone Valerate interacts with various biomolecules in the body. It binds to serum albumin and corticosteroid-binding globulin . The interactions with these proteins facilitate the transport of Beclomethasone Valerate to the target sites in the body.
Cellular Effects
Beclomethasone Valerate has significant effects on various types of cells and cellular processes. It reduces the swelling, itching, and redness that can occur in conditions like eczema . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Beclomethasone Valerate exerts its effects at the molecular level through several mechanisms. It is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP) which acts on the glucocorticoid receptor to mediate its therapeutic action . It is rapidly converted into 17-BMP upon administration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Beclomethasone Valerate change over time. It undergoes rapid and extensive hydrolysis mediated by esterases CYP3A to form beclomethasone-17-monopropionate (17-BMP), beclomethasone-21-monopropionate (21-BMP), and beclomethasone (BOH) .
Metabolic Pathways
Beclomethasone Valerate is involved in several metabolic pathways. During absorption, it undergoes rapid and extensive hydrolysis mediated by esterases CYP3A to form beclomethasone-17-monopropionate (17-BMP), beclomethasone-21-monopropionate (21-BMP), and beclomethasone (BOH) .
Transport and Distribution
Beclomethasone Valerate is transported and distributed within cells and tissues. It binds to serum albumin and corticosteroid-binding globulin, which facilitate its transport .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beclomethasone valerate involves the esterification of beclomethasone with valeric acid. The reaction typically requires the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Starting Material: Beclomethasone
Reagent: Valeric acid
Catalyst: Sulfuric acid
Conditions: Reflux
The reaction proceeds with the formation of the ester bond between the hydroxyl group of beclomethasone and the carboxyl group of valeric acid, resulting in the formation of beclomethasone valerate .
Industrial Production Methods
In industrial settings, the production of beclomethasone valerate involves large-scale esterification processes. The reaction is typically carried out in stainless steel reactors equipped with reflux condensers. The reaction mixture is heated to the desired temperature, and the progress of the reaction is monitored using techniques such as high-performance liquid chromatography (HPLC). After completion, the product is purified through crystallization or chromatography to obtain high-purity beclomethasone valerate .
Analyse Des Réactions Chimiques
Types of Reactions
Beclomethasone valerate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in beclomethasone valerate can be hydrolyzed under acidic or basic conditions to yield beclomethasone and valeric acid.
Oxidation: Beclomethasone valerate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups in beclomethasone valerate to hydroxyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Beclomethasone and valeric acid.
Oxidation: Ketones or carboxylic acids.
Reduction: Hydroxyl derivatives of beclomethasone valerate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Betamethasone valerate: Another glucocorticoid ester with similar anti-inflammatory properties.
Dexamethasone valerate: A potent glucocorticoid ester used in various inflammatory conditions.
Hydrocortisone valerate: A less potent glucocorticoid ester used for mild inflammatory conditions.
Uniqueness
Beclomethasone valerate is unique due to its specific esterification at the 17-position, which enhances its lipophilicity and allows for better skin penetration when used topically. Additionally, it has a favorable safety profile with a lower incidence of systemic side effects compared to other glucocorticoids .
Propriétés
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37ClO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBACPSHBXABHX-SUYDQAKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967055 | |
| Record name | 9-Chloro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70967055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52619-18-8 | |
| Record name | Pregna-1,4-diene-3,20-dione, 9-chloro-11,21-dihydroxy-16-methyl-17-[(1-oxopentyl)oxy]-, (11β,16β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52619-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Beclomethasone valerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052619188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Chloro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70967055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-chloro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BECLOMETHASONE VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y75EGH2Q6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



